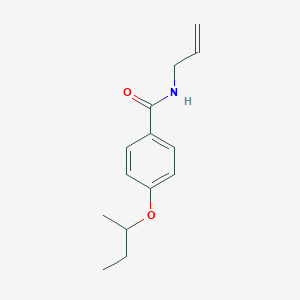
N-allyl-4-sec-butoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-4-sec-butoxybenzamide (ABBA) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. ABBA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 249.34 g/mol.
Scientific Research Applications
N-allyl-4-sec-butoxybenzamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-allyl-4-sec-butoxybenzamide has been investigated for its anticancer, antifungal, and antibacterial properties. It has been shown to inhibit the growth of cancer cells and has potential as a lead compound for the development of new anticancer drugs. In materials science, N-allyl-4-sec-butoxybenzamide has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, N-allyl-4-sec-butoxybenzamide has been studied for its potential as a corrosion inhibitor for metal surfaces.
Mechanism of Action
The mechanism of action of N-allyl-4-sec-butoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. In cancer cells, N-allyl-4-sec-butoxybenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death. In fungal and bacterial cells, N-allyl-4-sec-butoxybenzamide has been shown to disrupt the integrity of cell membranes, leading to cell death.
Biochemical and Physiological Effects:
N-allyl-4-sec-butoxybenzamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, N-allyl-4-sec-butoxybenzamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In fungal and bacterial cells, N-allyl-4-sec-butoxybenzamide has been shown to disrupt cell membrane integrity and inhibit cell growth. In materials science, N-allyl-4-sec-butoxybenzamide has been used as a building block for the synthesis of novel materials with unique properties, such as enhanced mechanical strength and thermal stability.
Advantages and Limitations for Lab Experiments
N-allyl-4-sec-butoxybenzamide has several advantages for use in lab experiments, including its relatively simple synthesis method, low cost, and wide range of potential applications. However, there are also some limitations to its use, including its low solubility in water and limited stability under certain conditions.
Future Directions
There are several future directions for research on N-allyl-4-sec-butoxybenzamide, including the development of new anticancer drugs based on its structure, the synthesis of novel materials with enhanced properties, and the investigation of its potential as a corrosion inhibitor for metal surfaces. Additionally, further studies are needed to fully understand the mechanism of action of N-allyl-4-sec-butoxybenzamide and its potential applications in various scientific fields.
Synthesis Methods
The synthesis of N-allyl-4-sec-butoxybenzamide involves the reaction of 4-sec-butoxybenzoic acid with thionyl chloride to form 4-sec-butoxybenzoyl chloride. The resulting compound is then reacted with allylamine to produce N-allyl-4-sec-butoxybenzamide. The overall reaction can be represented as follows:
4-sec-butoxybenzoic acid + thionyl chloride → 4-sec-butoxybenzoyl chloride
4-sec-butoxybenzoyl chloride + allylamine → N-allyl-4-sec-butoxybenzamide
properties
Product Name |
N-allyl-4-sec-butoxybenzamide |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-butan-2-yloxy-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C14H19NO2/c1-4-10-15-14(16)12-6-8-13(9-7-12)17-11(3)5-2/h4,6-9,11H,1,5,10H2,2-3H3,(H,15,16) |
InChI Key |
AOPYGQPHDZLHIS-UHFFFAOYSA-N |
SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NCC=C |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-difluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268184.png)
![2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268185.png)

![3,3-dimethyl-N-[4-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268190.png)


![3,5-dichloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268195.png)
![2-isopropoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268196.png)
![2-chloro-N-cyclohexyl-5-[(phenylacetyl)amino]benzamide](/img/structure/B268197.png)
![3-[(phenylacetyl)amino]-N-propylbenzamide](/img/structure/B268198.png)
![N-(3-methoxypropyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B268199.png)
![3-[(phenoxyacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268200.png)